molecular formula C10H8BrF2NO B1383841 1-(4-Bromo-2,6-difluorobenzoyl)azetidine CAS No. 1880270-81-4

1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Cat. No.: B1383841
CAS No.: 1880270-81-4
M. Wt: 276.08 g/mol
InChI Key: DIIJZYPBVVLITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,6-difluorobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine typically involves the reaction of 4-bromo-2,6-difluorobenzoyl chloride with azetidine in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-2,6-difluorobenzoyl)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and azetidine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2,6-difluorobenzoyl)azetidine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromo-2,6-difluorobenzoyl)azetidine can be compared with other similar compounds, such as:

    1-(4-Chloro-2,6-difluorobenzoyl)azetidine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromo-2,6-difluorobenzoyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of azetidine.

    1-(4-Bromo-2,6-difluorobenzoyl)piperidine: Similar structure but with a piperidine ring instead of azetidine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

azetidin-1-yl-(4-bromo-2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2NO/c11-6-4-7(12)9(8(13)5-6)10(15)14-2-1-3-14/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIJZYPBVVLITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2,6-difluorobenzoyl)azetidine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2,6-difluorobenzoyl)azetidine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2,6-difluorobenzoyl)azetidine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-2,6-difluorobenzoyl)azetidine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-2,6-difluorobenzoyl)azetidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.